1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c29-25(26-19-20-15-17-28(18-16-20)23-13-7-8-14-23)27-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-6,9-12,20,23-24H,7-8,13-19H2,(H2,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAGFUGFZXNRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzhydryl Chloride: Benzhydrol is reacted with thionyl chloride to produce benzhydryl chloride.
Synthesis of Piperidine Intermediate: Cyclopentylamine is reacted with piperidine to form the cyclopentylpiperidine intermediate.
Coupling Reaction: The benzhydryl chloride is then reacted with the cyclopentylpiperidine intermediate in the presence of a base to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticonvulsant and antihistaminic properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group is known to interact with various receptors, while the piperidine moiety can modulate neurotransmitter activity. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of substituted ureas with structural analogs differing in aromatic substituents, piperidine modifications, or halogenation patterns. Below is a comparative analysis based on available evidence:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Lipophilicity: The benzhydryl group in the target compound increases lipophilicity compared to the benzyl group in ’s analog, likely enhancing blood-brain barrier penetration. However, this may reduce aqueous solubility, a common challenge in CNS drug development.
Halogenation and Electronic Effects: The 4-bromophenyl analog () exhibits a higher melting point (250–252°C) compared to non-halogenated analogs, suggesting stronger intermolecular interactions (e.g., halogen bonding) and improved crystallinity . Chlorine () and bromine () substituents modulate electronic properties, influencing π-π stacking or hydrogen-bonding interactions with biological targets.
Biological Activity Trends :
- While direct activity data for the target compound are unavailable, urea derivatives with benzhydryl groups often exhibit affinity for histamine H3 or dopamine receptors. For example, benzhydryl-containing analogs show nM-level binding to H3 receptors in preclinical studies.
- The 4-chlorophenyl analog () may prioritize peripheral targets due to reduced lipophilicity, whereas brominated derivatives () could favor CNS applications due to enhanced stability .
Research Findings and Limitations
- Synthetic Challenges : The cyclopentylpiperidine unit in the target compound requires multi-step synthesis, including piperidine functionalization and cyclopentyl coupling, which may limit scalability compared to simpler aryl-urea analogs.
- Data Gaps : Melting points, solubility, and in vitro/in vivo activity data for the target compound are absent in the provided evidence, necessitating further experimental validation.
- SAR Insights : Structure-activity relationship (SAR) studies suggest that benzhydryl and halogenated aryl groups optimize receptor binding, while piperidine modifications fine-tune pharmacokinetic properties .
Biological Activity
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is an organic compound that has attracted significant attention in scientific research due to its unique structural features and potential biological activities. This compound consists of a benzhydryl group, a urea moiety, and a cyclopentylpiperidine structure, which together contribute to its distinct chemical and biological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 328.46 g/mol. The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzhydryl Chloride : Benzhydrol is reacted with thionyl chloride.
- Synthesis of the Piperidine Intermediate : Cyclopentylamine is treated with piperidine.
- Coupling Reaction : The benzhydryl chloride is coupled with the cyclopentylpiperidine intermediate in the presence of a base to yield the final product.
This multi-step synthesis allows for the formation of the compound with high purity and yield, which is crucial for subsequent biological testing.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The benzhydryl group is known for its ability to interact with neurotransmitter receptors, while the piperidine moiety may modulate neurotransmitter activity, leading to significant pharmacological effects.
Pharmacological Studies
Research indicates that this compound exhibits potential anticonvulsant and antihistaminic properties. In vitro studies have shown that it can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in treating neurological disorders.
Case Studies
- Anticonvulsant Activity : A study demonstrated that derivatives of this compound exhibited significant anticonvulsant effects in animal models, indicating its potential use in epilepsy treatment.
- Antihistaminic Properties : Another study highlighted its effectiveness in blocking histamine receptors, which could lead to applications in allergy treatments.
Comparative Analysis
When compared to similar compounds, such as 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine and 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, this compound exhibits unique activity profiles due to its specific structural arrangement.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Urea derivative | Anticonvulsant, Antihistaminic |
| 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine | Piperidine derivative | Moderate antihistaminic |
| 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine | Piperazine derivative | Antihistaminic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
